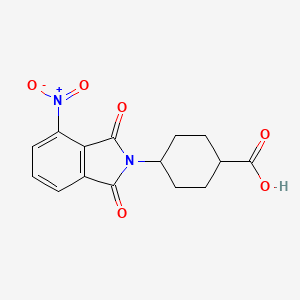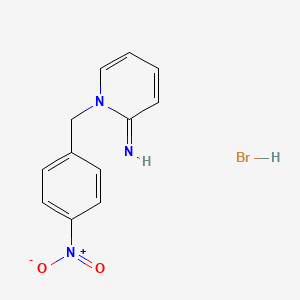
1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide
Vue d'ensemble
Description
1-(4-nitrobenzyl)pyridin-2(1H)-imine hydrobromide is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. The compound is related to a family of pyridinium salts that have been synthesized and characterized for different purposes, including their photophysical behaviors and applications in analytical chemistry.
Synthesis Analysis
The synthesis of related compounds involves the use of 4-(4-triphenylvinyl phenyl) pyridine (TPEPy) along with benzile bromide derivatives. Specifically, 4-nitrobenzyl bromide is used as a substituent to prepare derivatives of pyridinium bromide, which suggests a similar synthetic route could be employed for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of a closely related compound, 4-(4-Nitrobenzyl)pyridinium 3-carboxy-4-hydroxybenzenesulfonate, has been analyzed, revealing a significant dihedral angle between the benzene and pyridine rings. This indicates that the nitrobenzyl group can influence the overall geometry of the molecule, which is likely to be the case for this compound as well .
Chemical Reactions Analysis
The nitrobenzyl derivatives of pyridinium bromide have been shown to react with anionic surfactants to form stable ion associates. This reaction is utilized in spectrophotometric determinations, where the 4-nitro derivative reacts with surfactants like alkylbenzene-sulphonate and alkylsulphate. Such reactivity suggests that this compound may also participate in similar chemical reactions .
Physical and Chemical Properties Analysis
The photoluminescent properties of related pyridinium bromide derivatives have been studied, with the nitro derivative showing a specific photoluminescent behavior upon grinding, indicating mechanofluorochromism or aggregation-induced emission characteristics. This could imply that this compound may exhibit similar luminescent properties . Additionally, the stability and sensitivity of the nitrobenzyl derivative in colorimetric assays for cyclophosphamide and its metabolites have been improved by modifying the assay conditions, which could be relevant for the physical and chemical properties of this compound .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyridin-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2.BrH/c13-12-3-1-2-8-14(12)9-10-4-6-11(7-5-10)15(16)17;/h1-8,13H,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIDHBFTGJPJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=N)N(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



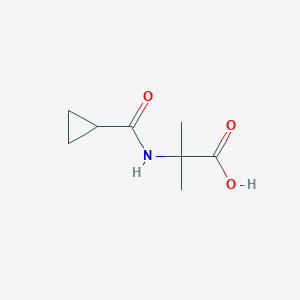
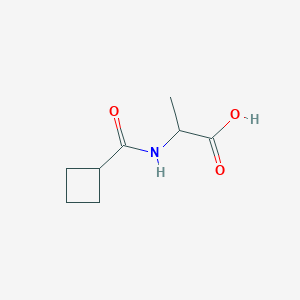



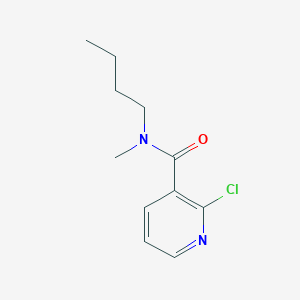
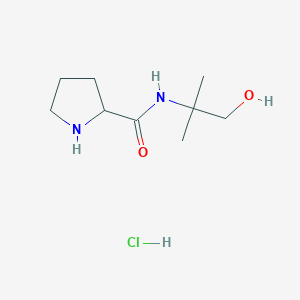
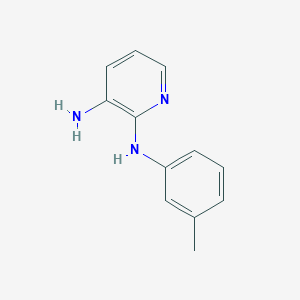

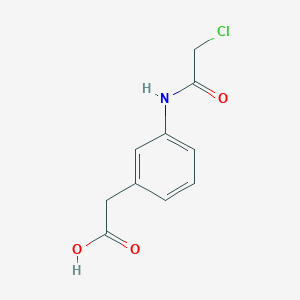
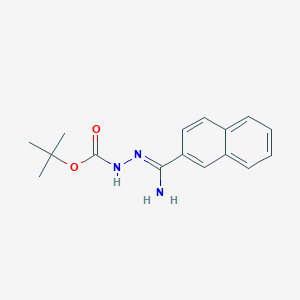
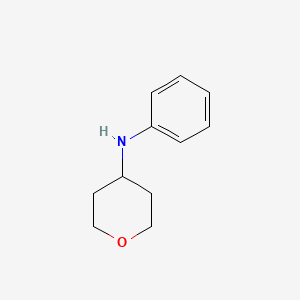
![4-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B3023260.png)
